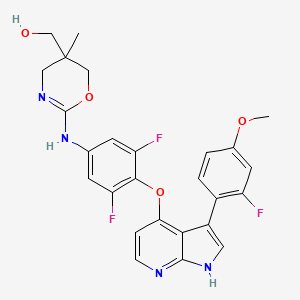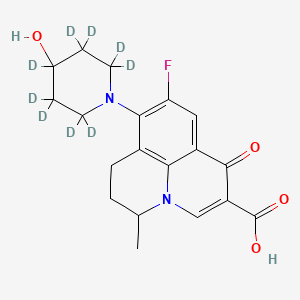
Nadifloxacin-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nadifloxacin-d9 is a deuterated form of Nadifloxacin, a topical fluoroquinolone antibiotic. It is primarily used for the treatment of acne vulgaris and bacterial skin infections. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic studies, allowing researchers to track the compound’s behavior in biological systems more accurately.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nadifloxacin-d9 involves the incorporation of deuterium atoms into the Nadifloxacin molecule. One common method is the bromination of 3,4-difluoroacetanilide, followed by a series of reactions to introduce the deuterium atoms. The key intermediate, 2-bromo-4,5-difluoroacetanilide, is then subjected to further reactions to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same principles as laboratory synthesis but optimized for efficiency and yield. The process includes stringent control of reaction conditions and purification steps to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nadifloxacin-d9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include brominating agents like sodium bromate and sodium bisulfite. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 3,4-difluoroacetanilide leads to the formation of 2-bromo-4,5-difluoroacetanilide, a key intermediate in the synthesis of this compound .
Wissenschaftliche Forschungsanwendungen
Nadifloxacin-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Nadifloxacin in various conditions.
Biology: Employed in pharmacokinetic studies to track the distribution and metabolism of Nadifloxacin in biological systems.
Medicine: Investigated for its potential use in treating bacterial infections and acne vulgaris.
Industry: Utilized in the development of new formulations and delivery systems for topical antibiotics
Wirkmechanismus
Nadifloxacin-d9 exerts its effects by inhibiting the enzyme DNA gyrase, which is involved in bacterial DNA synthesis and replication. This inhibition prevents bacterial multiplication, leading to the elimination of the infection. Additionally, this compound has sebostatic and anti-inflammatory properties, contributing to its effectiveness in treating acne .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic used to treat various bacterial infections.
Levofloxacin: A fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
Moxifloxacin: Known for its effectiveness against respiratory tract infections.
Uniqueness
Nadifloxacin-d9 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Unlike other fluoroquinolones, this compound is specifically designed for topical use, making it particularly effective for skin infections and acne .
Eigenschaften
Molekularformel |
C19H21FN2O4 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
7-fluoro-12-methyl-8-(2,2,3,3,4,5,5,6,6-nonadeuterio-4-hydroxypiperidin-1-yl)-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/i4D2,5D2,6D2,7D2,11D |
InChI-Schlüssel |
JYJTVFIEFKZWCJ-LEKAFREJSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(C1([2H])O)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2CCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
Kanonische SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



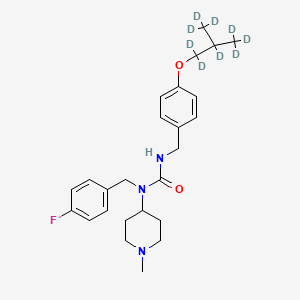
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
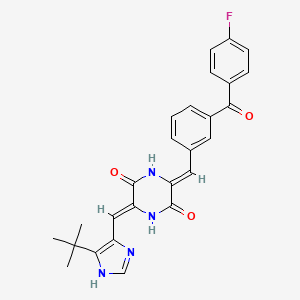
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
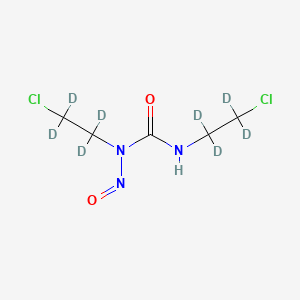
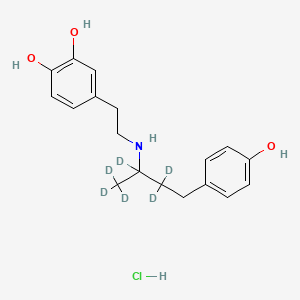
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)


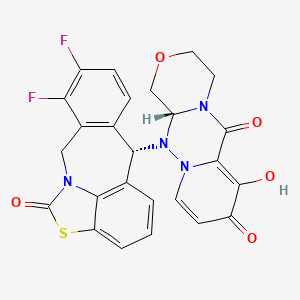
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
